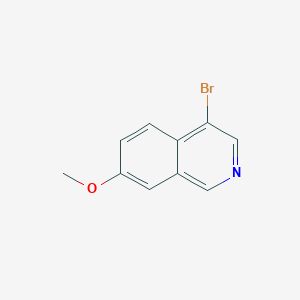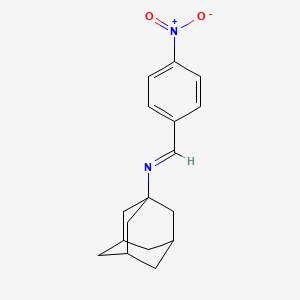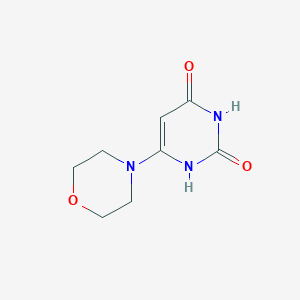![molecular formula C16H18N2O4S B2882456 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide CAS No. 942006-12-4](/img/structure/B2882456.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan derivatives are widely used in medicinal chemistry due to their chemotherapeutic behavior . They can be employed as building blocks for the formation of naturally occurring metabolites . Substituents at the C-2 position of furan derivatives are greatly distributed in nature .
Synthesis Analysis
New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars . Heterocyclization of the formed hydrazones afforded the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .Molecular Structure Analysis
The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52(14)° .Chemical Reactions Analysis
Furan derivatives have been used in various chemical reactions due to their reactivity and versatility . They have been used in the synthesis of new sugar hydrazones .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide is involved in various synthetic pathways leading to novel chemical entities with potential biological activities. One study describes the preparation of N-(Quinolin-6-yl)furan-2-carboxamide and its further transformation into 2-(furan-2-yl)thiazolo[5,4-f]quinoline through the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by subsequent reactions, showcasing its role in synthesizing complex quinoline derivatives (El’chaninov & Aleksandrov, 2017). Another study reports the synthesis and antimicrobial evaluation of quinoline clubbed with sulfonamide moiety, highlighting the compound's potential as a precursor in antimicrobial agent development (Biointerface Research in Applied Chemistry, 2019).
Anticancer Potential
Research indicates significant interest in quinoline derivatives for their anticancer properties. A study focusing on 4-anilinofuro[2,3-b]quinoline derivatives revealed a derivative exhibiting selective activity against non-small cell lung cancers, suggesting potential therapeutic applications (Chen et al., 2011). Another work synthesizes novel 4-(quinolin-1-yl)benzenesulfonamide derivatives, evaluating their in vitro anticancer activity and suggesting their mechanism of action could involve inhibition of carbonic anhydrase isozymes (Al-Said et al., 2010).
Antitubercular Activity
A novel series of compounds incorporating the quinoline and furan moieties showed promising in vitro antitubercular activity. These compounds were synthesized and screened, with some exhibiting significant inhibition against the H37Rv strain of Mycobacterium tuberculosis, underscoring the therapeutic potential of such derivatives in tuberculosis treatment (Rajpurohit et al., 2019).
Synthesis of Complex Quinoline Derivatives
Further studies have developed methods for synthesizing bis-benzoquinoline derivatives through the ring-opening of furan, demonstrating the versatility of furan-quinoline compounds in organic synthesis and potential applications in creating new materials and molecules with unique properties (Chen et al., 2013).
Mecanismo De Acción
While the mechanism of action for the specific compound you’re interested in is not available, furan derivatives have been studied for their anticancer activity . They have shown high activities against human liver carcinoma cell (HepG-2) and at human normal retina pigmented epithelium cells (RPE-1) .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-23(20,21)17-13-7-8-14-12(11-13)5-3-9-18(14)16(19)15-6-4-10-22-15/h4,6-8,10-11,17H,2-3,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKXPLUNAQVTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine](/img/structure/B2882376.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanamide](/img/structure/B2882380.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2882382.png)
![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2882383.png)

![N-[3-[4-(Benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2882387.png)
![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)



![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882392.png)
